molecular formula C7H9FN2 B1472487 2-Fluoro-2-(pyridin-2-yl)ethan-1-amine CAS No. 1552637-12-3

2-Fluoro-2-(pyridin-2-yl)ethan-1-amine

Cat. No.: B1472487
CAS No.: 1552637-12-3
M. Wt: 140.16 g/mol
InChI Key: HDQASGRUCDQCAC-UHFFFAOYSA-N
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Description

2-Fluoro-2-(pyridin-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.16 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Fluoro-2-(pyridin-2-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine receptors, particularly the H1 subtype This interaction can influence various physiological processes, including inflammation and immune responses

Cellular Effects

The effects of this compound on different cell types and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with histamine receptors can lead to changes in intracellular calcium levels, which in turn affects various cellular functions . Moreover, the compound may impact gene expression by altering the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist of certain receptors, such as histamine receptors, thereby modulating their activity . Additionally, the compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under normal storage conditions . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, although the exact mechanisms remain to be fully understood.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall bioavailability and efficacy. Additionally, the compound’s effects on metabolic flux and metabolite levels are areas of active research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action.

Properties

IUPAC Name

2-fluoro-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-6(5-9)7-3-1-2-4-10-7/h1-4,6H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQASGRUCDQCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(pyridin-2-yl)ethan-1-amine
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2-Fluoro-2-(pyridin-2-yl)ethan-1-amine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.